molecular formula C6H6N4 B4979586 6-methyltetrazolo[1,5-a]pyridine CAS No. 6635-32-1

6-methyltetrazolo[1,5-a]pyridine

Cat. No.: B4979586
CAS No.: 6635-32-1
M. Wt: 134.14 g/mol
InChI Key: KYOYCWNJWLSKLY-UHFFFAOYSA-N
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Description

6-Methyltetrazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused tetrazole (a five-membered ring with four nitrogen atoms) and pyridine system.

Key physicochemical properties inferred from analogs include:

  • LogP: ~1.8–2.5 (moderate lipophilicity due to methyl substitution)
  • Solubility: Limited aqueous solubility, typical of aromatic heterocycles.
  • Thermal Stability: Stable under standard conditions, with decomposition temperatures >200°C (based on triazolo-pyridine analogs) .

Properties

IUPAC Name

6-methyltetrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-3-6-7-8-9-10(6)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOYCWNJWLSKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984978
Record name 6-Methyltetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-32-1
Record name 6-Methyltetrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6635-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC52205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyltetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-methyltetrazolo[1,5-a]pyridine typically involves the reaction of pyridine-N-oxide with sodium azide in the presence of triflic anhydride as an activator. This reaction is carried out in acetonitrile solvent at temperatures ranging from 0°C to room temperature . Another method involves the reaction of pyridine-N-oxide with arenesulfonyl azides, although this method often results in lower yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

6-Methyltetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-methyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a role in various metabolic processes . This inhibition can lead to the compound’s biological effects, such as antifungal activity.

Comparison with Similar Compounds

Structural Analogs Within the Tetrazolo[1,5-a]pyridine Family

Substituent position and type significantly alter properties and bioactivity:

Compound Name Core Structure Substituents Key Properties/Bioactivity References
6-Methyltetrazolo[1,5-a]pyridine Tetrazolo[1,5-a]pyridine Methyl at C6 Enhanced lipophilicity; potential antimicrobial/kinase inhibitor activity (inferred)
8-Methyltetrazolo[1,5-a]pyridine Tetrazolo[1,5-a]pyridine Methyl at C8 Higher metabolic stability; used in cancer pathway studies
N-(1H-Indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide Tetrazolo[1,5-a]pyridine Indole-carboxamide at C6 Targets cancer pathways via protein binding; validated via molecular docking

Key Insights :

  • Positional Effects : Methyl at C6 vs. C8 alters electronic distribution and steric hindrance, impacting target binding .
  • Functional Group Additions : Carboxamide derivatives (e.g., indole-linked) exhibit targeted bioactivity, whereas methyl groups prioritize passive diffusion .

Heterocyclic Analogs with Modified Core Systems

Compounds with related fused-ring systems but differing in heteroatom count or ring fusion patterns:

Compound Name Core Structure Unique Features Bioactivity/Applications References
6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine Triazolo[4,5-c]pyridine Methyl at C6; triazole (3N) core Antimicrobial activity; higher polarity than tetrazolo analogs
5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo[1,5-a]pyridine Methyl at C5; carboxylic acid at C3 Kinase inhibition; improved solubility via carboxylate
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Hydroxyphenyl and pyridyl substituents Antibacterial (MIC50: 0.6–1.4 mg/mL); cysteine protease inhibition

Key Insights :

  • Nitrogen Content : Tetrazolo (4N) vs. triazolo (3N) cores increase ring strain and electron-deficient character, favoring electrophilic interactions .
  • Ring Fusion : Pyrazolo[1,5-a]pyridine derivatives exhibit broader solubility profiles due to fewer nitrogen atoms, enabling diverse medicinal applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
6-methyltetrazolo[1,5-a]pyridine

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